Melanoma-associated antigen C1 (779-787)
Description
Definition and Classification within the MAGE Family
MAGE-C1/CT7 is a member of the Cancer-Testis (CT) antigen family, a group of proteins characterized by their expression in cancerous tissues and, in healthy individuals, primarily in germ cells of the testis and occasionally the placenta. nih.govnih.govnih.govnih.gov CT antigens are considered promising targets for cancer immunotherapy because their expression is limited in normal somatic tissues, thus minimizing the risk of autoimmune responses. nih.govnih.gov
The MAGE (Melanoma-Antigen Gene) family is a large and highly conserved group of proteins, all of which share a common MAGE Homology Domain (MHD). tmrjournals.comnih.gov This family is broadly divided into two types based on the chromosomal location of their genes. tmrjournals.comduke.edu Type I MAGEs, which include the MAGE-A, MAGE-B, and MAGE-C subfamilies, are located on the X chromosome and are considered true cancer-testis antigens. tmrjournals.comduke.edunih.gov MAGE-C1/CT7 belongs to the MAGE-C subfamily and its gene is located on the Xq26-27 chromosomal region. nih.govnih.govnih.gov Structurally, MAGE-C1 is notably larger than other MAGE proteins, containing a distinctive repetitive sequence at its 5' end. nih.govusbio.netgenecards.org
Aberrant Expression Pattern in Malignancies
The aberrant re-expression of MAGE-C1/CT7 in various cancers is a key feature that makes it a subject of intense study. nih.govnih.gov This expression is often associated with more advanced and aggressive disease. nih.govresearchgate.netnih.gov
MAGE-C1/CT7 was initially identified in a melanoma cell line. plos.orgpnas.org Studies have shown its expression in both primary and metastatic melanoma. nih.govnih.gov Research indicates that MAGE-C1/CT7 is expressed in about 24% of primary melanomas and its expression increases to 40% in melanoma metastases. tmrjournals.complos.orgnih.gov This increased expression in metastatic lesions suggests a potential role for MAGE-C1/CT7 in tumor progression. researchgate.net Furthermore, the expression of MAGE-C1/CT7 in primary melanoma has been identified as a predictor of lymph node metastasis. plos.orgnih.gov Spontaneous immune responses, both humoral and cellular, against MAGE-C1/CT7 have been detected in melanoma patients, highlighting its immunogenicity. nih.govpnas.orgpnas.org
Table 1: MAGE-C1/CT7 Expression in Melanoma
| Sample Type | Number of Samples | Percentage of MAGE-C1/CT7 Positive Cases | Reference(s) |
|---|---|---|---|
| Primary Melanomas | 50 | 24% | nih.gov |
| Melanoma Metastases | Not Specified | 40% | nih.gov |
| Metastatic Melanoma Patients' Tumor Lesions | 26 | 100% (for inclusion in study) | pnas.org |
Multiple myeloma (MM), a cancer of plasma cells, is the malignancy with one of the most frequent expressions of CT antigens, with MAGE-C1/CT7 being prominently featured. nih.govashpublications.orgresearchgate.net Studies have demonstrated that MAGE-C1/CT7 is highly and specifically expressed in MM cells. nih.govfrontiersin.org Its expression appears to be linked to disease progression, with higher levels observed in more advanced stages. nih.govnih.govashpublications.org
Research has shown that MAGE-C1/CT7 mRNA is detectable in a high percentage of patients with stage III myeloma. ashpublications.org One study reported a positive rate of MAGE-C1/CT7 at baseline of 87.3% in a cohort of 216 MM patients. nih.govfrontiersin.org Functionally, MAGE-C1/CT7 is believed to play a role in the survival of malignant plasma cells by protecting them from apoptosis. nih.govtmrjournals.comnih.govcapes.gov.br This anti-apoptotic function contributes to the rationale for targeting this antigen in MM therapies. nih.govcapes.gov.br
Table 2: MAGE-C1/CT7 Expression in Multiple Myeloma and Other Plasma Cell Dyscrasias
| Condition | Number of Patients/Samples | Percentage of MAGE-C1/CT7 Positive Cases | Reference(s) |
|---|---|---|---|
| Stage III Multiple Myeloma (mRNA) | 7 | 86% | ashpublications.org |
| Stage III Multiple Myeloma (protein) | Not Specified | 82% | ashpublications.org |
| Multiple Myeloma (at diagnosis) | 216 | 87.3% | nih.govfrontiersin.org |
| Monoclonal Gammopathy of Undetermined Significance (MGUS) | Not Specified | 33% | nih.gov |
| Solitary Plasmacytoma | Not Specified | 20% | nih.gov |
Beyond melanoma and multiple myeloma, MAGE-C1/CT7 expression has been identified in a variety of other human cancers. researchgate.net Immunohistochemical studies have shown its presence in carcinomas of the breast and ovary, as well as non-small cell lung carcinoma. nih.govwikigenes.org In contrast, colorectal and renal cell carcinomas, along with sarcomas, generally show little to no expression of MAGE-C1/CT7. nih.govwikigenes.org
In medullary thyroid carcinoma, MAGE-C1/CT7 expression was found in 46.5% of cases, and in poorly differentiated and anaplastic thyroid carcinoma, it was present in 57.1% of cases. nih.gov In epithelial ovarian cancer, MAGE-C1 expression was associated with improved progression-free survival. nih.gov Studies in hepatocellular carcinoma have linked MAGE-C1 expression to factors associated with a worse prognosis, such as a higher number of nodules and lymph node invasion. researchgate.net In colorectal cancer, high expression of MAGE-C1 has also been associated with a poor prognosis. amegroups.org
Table 3: MAGE-C1/CT7 Expression in Various Other Cancers
| Cancer Type | Number of Cases | Percentage of MAGE-C1/CT7 Positive Cases | Reference(s) |
|---|---|---|---|
| Medullary Thyroid Carcinoma | Not Specified | 46.5% | nih.gov |
| Poorly Differentiated & Anaplastic Thyroid Carcinoma | Not Specified | 57.1% | nih.gov |
| Papillary & Follicular Thyroid Carcinoma | Not Specified | 2.7% | nih.gov |
| Epithelial Ovarian Cancer | 38 | Not specified, but associated with improved PFS | nih.gov |
| Non-small cell lung carcinoma | Not Specified | High incidence | nih.govwikigenes.org |
| Breast Carcinoma | Not Specified | High incidence | nih.govwikigenes.org |
| Colorectal Carcinoma | Not Specified | Poor or no staining | nih.govwikigenes.org |
| Renal Cell Carcinoma | Not Specified | Poor or no staining | nih.govwikigenes.org |
| Sarcomas | Not Specified | Poor or no staining | nih.govwikigenes.org |
Restricted Expression in Normal Tissues (Immune Privilege)
A defining characteristic of MAGE-C1/CT7, and CT antigens in general, is their highly restricted expression in normal, healthy tissues. nih.govnih.govnih.govnih.govpnas.orgwikigenes.org In adults, MAGE-C1/CT7 protein expression is confined to testicular germ cells. nih.govnih.govresearchgate.net The testes are considered an immune-privileged site, meaning they are protected from the body's immune system. nih.govnih.govnih.gov This restricted expression pattern is crucial for its potential as an immunotherapy target, as it suggests that therapies directed against MAGE-C1/CT7 would specifically target tumor cells while sparing most normal tissues, thereby reducing the likelihood of off-target toxicity. nih.govnih.gov
Rationale for Academic Research Focus on MAGE-C1/CT7 as a Tumor-Associated Antigen
The academic research focus on MAGE-C1/CT7 as a tumor-associated antigen is driven by several key factors. Firstly, its tumor-specific expression profile makes it an attractive target for immunotherapies designed to recognize and eliminate cancer cells with minimal collateral damage to healthy tissues. nih.govnih.govnih.govresearchgate.net
Secondly, MAGE-C1/CT7 has demonstrated immunogenicity in cancer patients, meaning it can elicit spontaneous antibody and T-cell responses. nih.govnih.govplos.org This natural immune recognition confirms its potential to be targeted by vaccine-based strategies and adoptive T-cell therapies. nih.govpnas.org
Finally, the association of MAGE-C1/CT7 expression with advanced disease and poor prognosis in several cancers, including melanoma and multiple myeloma, suggests that it may play a functional role in tumor progression and survival. nih.govnih.govresearchgate.netnih.govashpublications.org Targeting MAGE-C1/CT7 could therefore not only lead to tumor cell destruction but also potentially interfere with key pathways driving malignancy. nih.govcapes.gov.brresearchgate.net These characteristics collectively provide a strong rationale for the continued investigation of MAGE-C1/CT7 as a biomarker and therapeutic target in oncology. nih.govnih.govashpublications.org
Properties
sequence |
VSSFFSYTL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen C1 (779-787) |
Origin of Product |
United States |
Molecular Characterization of Mage C1 779 787 Epitope
Identification of the Minimal Peptide Epitope (VSSFFSYTL)
The minimal peptide epitope is the shortest sequence of amino acids from an antigen that can be recognized by a T-cell receptor. Through fine analysis of spontaneous T-cell responses in metastatic melanoma patients, the minimal epitope for a specific CD4+ T-cell clone (CT7/522/6) was identified as the 9-amino-acid sequence VSSFFSYTL. nih.govresearchgate.net This sequence corresponds to amino acid positions 779 to 787 of the full-length MAGE-C1 protein. nih.govresearchgate.net The identification was achieved by stimulating CD4+ T-cell clones from patients with pools of overlapping peptides covering the MAGE-C1 sequence and then narrowing down the reactive sequence to this specific nonamer. nih.gov
Major Histocompatibility Complex (MHC) Class II Restriction of the 779-787 Epitope
For a CD4+ T-cell to recognize an epitope, the peptide must be presented on the surface of an antigen-presenting cell (APC) by a Major Histocompatibility Complex (MHC) Class II molecule. The specific MHC allele that presents the peptide is known as the restriction element.
The CD4+ T-cell response to the MAGE-C1 (779-787) epitope was found to be restricted by the Human Leukocyte Antigen (HLA) allele HLA-DRB11501. nih.govresearchgate.net This was determined through experiments using blocking antibodies against different HLA class II molecules (HLA-DR, -DP, and -DQ) and by using partially matched B-lymphoblastoid cell lines (B-LCL) expressing known HLA alleles. nih.gov The response of the T-cell clone CT7/522/6, which recognizes the VSSFFSYTL peptide, was specifically observed when the peptide was presented by cells expressing HLA-DRB11501. nih.govresearchgate.net This HLA allele is a known genetic factor linked to the risk of several autoimmune conditions but also plays a crucial role in presenting antigens to the immune system. nih.govmedlineplus.gov
The binding affinity and stability of the peptide-MHC complex are critical determinants of the resulting T-cell response. While specific computational modeling data for the VSSFFSYTL-HLA-DRB1*1501 interaction is not detailed in the reviewed literature, experimental studies have provided insights into its functional avidity.
Experimental analysis of the T-cell clone recognizing the MAGE-C1 (779-787) epitope revealed a high functional avidity. nih.gov When antigen-presenting cells were pulsed with decreasing concentrations of the minimal epitope, the HLA-DRB11501-restricted clone demonstrated a response at concentrations as low as 10⁻⁷ M. nih.gov This indicated a 10-fold higher avidity compared to two other identified MAGE-C1 CD4+ T-cell clones restricted by HLA-DQB10602. nih.gov High avidity suggests a stable and efficient interaction between the VSSFFSYTL peptide, the HLA-DRB1*1501 molecule, and the corresponding T-cell receptor, which is crucial for initiating a robust immune response.
Computational approaches, such as those using Artificial Neural Networks (ANN) or Support Vector Machine Regression (SVR), are often employed to predict the binding affinity of peptides to various MHC molecules. uu.nlnih.govfrontiersin.org These in silico tools analyze peptide sequences to identify binding motifs and predict the stability of the peptide-MHC complex, thereby helping to preselect candidate epitopes for experimental validation. uu.nlnih.gov
Comparative Analysis with Other Defined MAGE-C1 Epitopes (CD4+ and CD8+)
The MAGE-C1 protein is a large antigen that contains multiple epitopes capable of eliciting both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses. The 779-787 epitope is one of several identified CD4+ T-cell epitopes. Other studies have successfully identified both CD4+ and, more recently, CD8+ T-cell epitopes, which are typically presented by MHC Class I molecules (e.g., HLA-A2). nih.gov A comparison highlights the diversity of the immune response to this single antigen.
Table 1: Defined T-Cell Epitopes of MAGE-C1/CT7
| Epitope Sequence | Amino Acid Position | T-Cell Type | MHC Restriction | Research Context |
| VSSFFSYTL | 779-787 | CD4+ | HLA-DRB11501 | Identified in melanoma patients with spontaneous T-cell immunity. nih.govresearchgate.net |
| SFSYTLLSL | 450-458 | CD4+ | HLA-DQB10602 | Identified in melanoma patients with spontaneous T-cell immunity. nih.gov |
| SSALLSIFQSSPE | 137-149 | CD4+ | HLA-DQB1*0602 | Identified in melanoma patients with spontaneous T-cell immunity. nih.gov |
| p1083 | Not Specified | CD8+ | HLA-A2 | Identified via reverse immunology and immunization of HLA-A2 transgenic mice; recognized by human T-cells and processed by myeloma cells. nih.gov |
| p959 | Not Specified | CD8+ | HLA-A2 | Identified via reverse immunology and immunization of HLA-A2 transgenic mice; recognized by human T-cells and processed by myeloma cells. nih.gov |
| p210 | Not Specified | CD8+ | HLA-A2 | Identified via reverse immunology and immunization of HLA-A2 transgenic mice. nih.gov |
This data illustrates that the immune system can target various regions of the MAGE-C1 protein, utilizing different HLA molecules for presentation to distinct T-cell populations. The presence of both CD4+ and CD8+ epitopes is considered essential for a comprehensive and effective anti-tumor immune response. aacrjournals.org
Amino Acid Sequence Analysis of the 779-787 Epitope
The amino acid sequence VSSFFSYTL determines the epitope's physicochemical properties, which in turn govern its interaction with the MHC binding groove and the T-cell receptor. The epitope is located within a large region of the MAGE-C1 protein characterized by many repetitive sequences. nih.govresearchgate.net Despite this, studies suggest a lack of cross-reactivity, with T-cells specifically recognizing this single peptide. nih.gov
Table 2: Amino Acid Properties of the MAGE-C1 (779-787) Epitope (VSSFFSYTL)
| Position | Amino Acid (AA) | 3-Letter Code | 1-Letter Code | Property | Potential Role |
| 779 | Valine | Val | V | Hydrophobic | Anchor residue for MHC binding |
| 780 | Serine | Ser | S | Polar, uncharged | Interaction with MHC or TCR |
| 781 | Serine | Ser | S | Polar, uncharged | Interaction with MHC or TCR |
| 782 | Phenylalanine | Phe | F | Aromatic, Hydrophobic | Anchor residue for MHC binding or TCR contact |
| 783 | Phenylalanine | Phe | F | Aromatic, Hydrophobic | Anchor residue for MHC binding or TCR contact |
| 784 | Serine | Ser | S | Polar, uncharged | Interaction with MHC or TCR |
| 785 | Tyrosine | Tyr | Y | Aromatic, Polar | TCR contact point |
| 786 | Threonine | Thr | T | Polar, uncharged | Interaction with MHC or TCR |
| 787 | Leucine | Leu | L | Hydrophobic | Anchor residue for MHC binding |
The sequence contains a mix of hydrophobic (Val, Phe, Leu) and polar (Ser, Tyr, Thr) residues. Hydrophobic residues often serve as primary anchor points, fitting into specific pockets within the MHC binding groove. The two central Phenylalanine residues (F) provide significant hydrophobicity and bulk. The polar, and particularly the aromatic Tyrosine (Y), residues are often key contact points for the T-cell receptor, providing the specificity for T-cell recognition. The precise arrangement of these amino acids allows for high-avidity binding to HLA-DRB1*1501 and specific recognition by T-cells. nih.gov
Antigen Processing and Presentation Mechanisms for Mage C1 779 787
Pathways of Endogenous Antigen Processing and Presentation
Antigen processing is the cellular mechanism that degrades proteins into peptides and loads them onto MHC molecules for presentation to T cells. immunology.org There are two primary pathways: the endogenous pathway for MHC class I and the exogenous pathway for MHC class II.
The endogenous pathway typically processes intracellular proteins, such as viral or mutated self-proteins. mgcub.ac.in These proteins are degraded in the cytoplasm by the proteasome, a large multi-catalytic protease complex. ustc.edu.cn The resulting peptides, typically 8-11 amino acids long, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). ustc.edu.cnimmunopaedia.org.za Within the ER, peptides are loaded onto newly synthesized MHC class I molecules, a process facilitated by a multi-protein assembly known as the peptide-loading complex (PLC). immunology.orgustc.edu.cn Once a stable peptide-MHC class I complex is formed, it is transported to the cell surface for recognition by CD8+ cytotoxic T lymphocytes.
Conversely, the exogenous pathway handles proteins from the extracellular environment that are taken up by professional antigen-presenting cells (APCs) through endocytosis or phagocytosis. immunology.orgimmunopaedia.org.za These proteins are degraded into peptides within endosomal and lysosomal compartments by proteases such as cathepsins. bio-rad.com MHC class II molecules, which are synthesized in the ER, are directed to these compartments where they bind the processed peptides before moving to the cell surface for presentation to CD4+ helper T cells. bio-rad.com
MAGE-C1 is an endogenous cellular protein. However, the specific epitope MAGE-C1 (779-787) is presented by MHC class II molecules. nih.gov This indicates the involvement of a non-classical pathway where endogenous antigens are channeled into the MHC class II processing machinery. Autophagy is a key cellular process capable of delivering intracellular components, including cytosolic proteins, to lysosomes for degradation. immunology.org This mechanism allows for the processing of endogenous antigens like MAGE-C1 within the same compartments used for exogenous antigens, enabling their peptides to be loaded onto MHC class II molecules. stemcell.com
MHC Class II Presentation of MAGE-C1 (779-787)
Research has confirmed that the MAGE-C1 (779-787) peptide is presented to the immune system by MHC class II molecules. Specifically, a CD4+ T-cell clone isolated from a melanoma patient was found to recognize the minimal epitope corresponding to amino acids 779-787 (sequence: VSSFFSYTL). nih.gov This recognition was restricted by the specific MHC class II allele HLA-DRB1*1501, definitively placing the presentation of this epitope within the MHC class II pathway. nih.gov The ability of CD4+ T cells to recognize this peptide highlights its role in orchestrating anti-tumor immune responses, as CD4+ T cells are crucial for providing help to both B cells and CD8+ T cells. nih.gov
| Epitope Details: MAGE-C1 (779-787) | |
| Antigen | Melanoma-associated antigen C1 (MAGE-C1 / CT7) |
| Peptide Sequence | VSSFFSYTL |
| Amino Acid Position | 779-787 |
| Presenting Molecule | MHC Class II |
| Restriction Allele | HLA-DRB1*1501 |
| Recognized By | CD4+ T-cells |
| This table summarizes the specific characteristics of the MAGE-C1 (779-787) epitope as identified in melanoma patients. nih.gov |
Professional antigen-presenting cells (APCs)—primarily dendritic cells, macrophages, and B lymphocytes—are specialized immune cells that express MHC class II molecules and are highly efficient at initiating T-cell responses. wikipedia.orglibretexts.orgkhanacademy.org These cells capture, process, and present antigens to activate naive T cells. immunostudies.com In the context of MAGE-C1, professional APCs in the tumor microenvironment or draining lymph nodes can take up MAGE-C1 protein released from dying tumor cells (an exogenous source) or potentially process their own endogenously expressed MAGE-C1 if they are, for instance, B-cell lymphomas expressing the antigen.
Studies have utilized B-lymphoblastoid cell lines, a type of professional APC, pulsed with the MAGE-C1 (779-787) peptide to demonstrate specific recognition by CD4+ T-cell clones. nih.gov This confirms that APCs can effectively present this peptide via their MHC class II molecules to stimulate a T-cell response. The primary function of APCs in this process is to internalize the antigen, process it through the endo-lysosomal pathway, and display the resulting peptide-MHC II complex on their surface for surveillance by CD4+ T helper cells. libretexts.orgassaygenie.com
Crucially, for an anti-tumor immune response to be effective, the tumor cells themselves must be recognized by T cells. This requires that the cancer cells process the antigen and present the relevant epitope on their surface. Research has shown that the MAGE-C1 (779-787) epitope is a product of natural antigen processing within tumor cells. nih.gov Melanoma cells expressing both MAGE-C1 and the appropriate HLA-DRB1*1501 allele were recognized and killed by CD4+ T-cell clones specific for the 779-787 peptide. nih.gov This demonstrates that tumor cells have the necessary cellular machinery to degrade the endogenous MAGE-C1 protein, likely via autophagy, and present the resulting peptide on their surface MHC class II molecules. nih.gov The expression of MHC class II is not universal among tumors but can be induced by inflammatory cytokines like interferon-gamma (IFN-γ), which are often present in the tumor microenvironment. immunopaedia.org.za
Mechanisms of Peptide Loading onto MHC Molecules
The loading of peptides onto MHC class II molecules is a highly regulated, multi-step process that occurs within specialized endosomal compartments. nih.gov
Assembly with Invariant Chain: In the endoplasmic reticulum, newly synthesized MHC class II α and β chains assemble with a third protein, the invariant chain (Ii). immunopaedia.org.za The invariant chain plays a critical role by preventing the peptide-binding groove of the MHC class II molecule from binding to endogenous peptides present in the ER. immunology.orgnih.gov It also acts as a chaperone, guiding the MHC class II complex out of the ER and into the endocytic pathway. bio-rad.com
Trafficking and Proteolysis: The MHC II-Ii complex is transported through the Golgi apparatus and into endosomal compartments. immunopaedia.org.za As these compartments mature and become more acidic, proteases such as cathepsins become active and sequentially degrade the invariant chain. bio-rad.com
CLIP Formation and Exchange: This degradation leaves a small fragment of the invariant chain, known as the Class II-associated Invariant chain Peptide (CLIP), sitting in the peptide-binding groove. immunology.orgimmunopaedia.org.za To load an antigenic peptide like MAGE-C1 (779-787), CLIP must be removed. This exchange is catalyzed by a non-classical MHC molecule called HLA-DM. bio-rad.com HLA-DM binds to the MHC class II molecule, stabilizes it in an open conformation, and facilitates the release of CLIP, allowing peptides with a higher affinity, such as the MAGE-C1 epitope, to bind. immunology.orgbio-rad.com
Surface Presentation: Once a stable peptide-MHC class II complex is formed, it is transported to the cell surface, where it can be surveyed by CD4+ T cells. bio-rad.com
| Key Molecules in MHC Peptide Loading | |
| Molecule | Primary Function |
| Proteasome | Degrades cytosolic proteins for the MHC-I pathway. ustc.edu.cn |
| TAP (Transporter associated with Antigen Processing) | Transports peptides from the cytosol into the ER for MHC-I loading. immunopaedia.org.za |
| Peptide Loading Complex (PLC) | A complex in the ER (including Tapasin, Calreticulin) that facilitates peptide loading onto MHC-I. immunology.org |
| Cathepsins | Proteases in endosomes that degrade proteins for the MHC-II pathway. bio-rad.com |
| Invariant Chain (Ii) | Chaperones MHC-II molecules and blocks their peptide-binding groove until they reach endosomes. immunopaedia.org.za |
| CLIP (Class II-associated Ii Peptide) | A fragment of the Invariant chain that occupies the MHC-II groove before antigenic peptide loading. immunopaedia.org.za |
| HLA-DM | Catalyzes the exchange of CLIP for a higher-affinity antigenic peptide on MHC-II molecules. bio-rad.com |
| This table provides an overview of the essential protein machinery involved in processing and loading peptides onto MHC class I and class II molecules. |
Immunological Recognition and T Cell Responses to Mage C1 779 787
MAGE-C1 (779-787)-Specific CD4+ T-Cell Responses
Spontaneous CD4+ T-cell responses specifically targeting the MAGE-C1 antigen have been identified in melanoma patients. nih.govnih.gov In a study of 26 metastatic melanoma patients whose tumors expressed MAGE-C1, specific CD4+ T-cell responses were detected in three individuals, representing 11.5% of the cohort. nih.govnih.gov This indicates that despite the presence of the antigen, a detectable T-cell response is not universal but can be elicited in a subset of patients.
The identification of T-cells that recognize MAGE-C1 has been achieved by stimulating peripheral blood mononuclear cells (PBMCs) from patients with pools of overlapping peptides that span the entire protein. nih.gov A positive response is typically defined by the production of Interferon-gamma (IFN-γ) by CD4+ T-cells, measured by techniques like intracellular cytokine staining (ICS). nih.govresearchgate.net
From a responding melanoma patient, a specific CD4+ T-cell clone, designated CT7/522/6, was isolated and characterized. nih.govresearchgate.net This clone was found to recognize the minimal epitope consisting of amino acids 779-787 of the MAGE-C1 protein. nih.govresearchgate.net Further analysis confirmed that this recognition is restricted by the Major Histocompatibility Complex (MHC) class II molecule HLA-DRB1*1501. nih.govresearchgate.net The ability of this T-cell clone to recognize autologous dendritic cells pulsed with the full-length recombinant MAGE-C1 protein demonstrated that the 779-787 epitope is naturally processed and presented by antigen-presenting cells. researchgate.net
| Clone ID | Patient Source | Specificity (Epitope) | Amino Acid Sequence | MHC Restriction |
| CT7/522/6 | Melanoma Patient (ZH-522) | MAGE-C1 (779-787) | VSSFFSYTL | HLA-DRB1*1501 |
| Data derived from studies on MAGE-C1 specific T-cell clones. nih.govresearchgate.net |
Traditionally, the primary role of CD4+ "helper" T-cells is to orchestrate the immune response by activating other immune cells, while direct killing of target cells is attributed to CD8+ cytotoxic T-lymphocytes (CTLs). However, studies on the MAGE-C1(779-787)-specific CD4+ T-cell clone revealed surprising effector functions.
This CD4+ T-cell clone was found to secrete perforin (B1180081), a pore-forming protein that is a key component of the cytotoxic machinery used by CD8+ T-cells and Natural Killer (NK) cells. nih.govnih.govresearchgate.net Consequently, the clone demonstrated the ability to directly kill target cells in a laboratory setting. nih.govnih.gov In a chromium release assay, the CT7/522/6 clone specifically lysed a melanoma cell line that was pulsed with the MAGE-C1 (779-787) peptide. nih.govresearchgate.net This finding highlights that CD4+ T-cells, under certain conditions, can acquire direct cytotoxic capabilities, expanding their role in anti-tumor immunity.
Upon recognizing their specific antigen, CD4+ T-cells release a variety of signaling molecules called cytokines to direct the immune response. The MAGE-C1(779-787)-specific CD4+ T-cell clone exhibits a cytokine profile characteristic of a T-helper type 1 (Th1) lineage, which is critical for anti-tumor immunity. nih.govnih.gov
Interferon-gamma (IFN-γ): The production of IFN-γ was a key indicator used to initially detect the presence of MAGE-C1-specific T-cells and is a hallmark of the Th1 response. nih.govresearchgate.net
Interleukin-2 (IL-2): Th1 cells are known producers of IL-2, a cytokine crucial for the proliferation and survival of T-cells, including the CD8+ T-cells that are essential for killing cancer cells. mdpi.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α): Th1 cells also typically secrete TNF-α, a potent pro-inflammatory cytokine that can have direct anti-tumor effects and helps shape the tumor microenvironment. nih.gov
The production of these cytokines by MAGE-C1 specific CD4+ T-cells suggests they can provide robust help to the wider anti-tumor immune response.
A crucial aspect of an effective immune response is the formation of long-lived memory cells that can mount a rapid and potent response upon re-exposure to an antigen. Research has shown that the spontaneously occurring MAGE-C1-specific CD4+ T-cell responses in melanoma patients originate exclusively from the pre-existing memory T-cell compartment. nih.govnih.gov
This was demonstrated by separating T-cells into naïve (CD45RA+) and memory (CD45RA−) populations. The MAGE-C1-specific CD4+ T-cells could only be expanded from the memory fraction of cells from the melanoma patients. nih.gov This implies that these patients had been previously primed in vivo to the MAGE-C1 antigen, leading to the generation of a memory T-cell pool. nih.gov Interestingly, the detection of these memory responses was enhanced after the removal of regulatory T-cells (Tregs), suggesting that these suppressive cells may actively control the MAGE-C1-specific memory CD4+ T-cell population in patients. nih.govnih.gov
CD8+ T-Cell Responses to Other MAGE-C1 Epitopes
In addition to CD4+ T-cell responses, the MAGE-C1 antigen also elicits responses from CD8+ T-cells, which are widely regarded as the primary effector cells in anti-tumor immunity. nih.gov Several studies have focused on identifying the specific MAGE-C1 epitopes that are presented by MHC class I molecules and recognized by CD8+ T-cells.
Research has successfully identified multiple immunogenic CD8+ T-cell epitopes derived from MAGE-C1. nih.gov For instance, three HLA-A2-restricted epitopes were identified, with two of them (designated p1083 and p959) being confirmed as naturally processed and presented by myeloma tumor cells. nih.gov The identification of these epitopes is a critical step for developing targeted immunotherapies, such as therapeutic vaccines or adoptive T-cell therapies. nih.gov
| MAGE-C1 Epitope | MHC Restriction | Target Malignancy |
| p1083 | HLA-A2 | Multiple Myeloma |
| p959 | HLA-A2 | Multiple Myeloma |
| Data derived from the first report identifying immunogenic CD8+ T-cell epitopes of MAGE-C1. nih.gov |
A key validation for any tumor antigen epitope is the ability to generate specific cytotoxic T-lymphocytes (CTLs) that can recognize and kill tumor cells. Various methods have been successfully employed to induce MAGE-C1-specific CTLs in vitro.
One common approach involves stimulating T-cells from healthy donors or cancer patients with antigen-presenting cells, such as dendritic cells, that have been loaded with specific MAGE-C1 peptides. nih.gov Another strategy uses genetic engineering to introduce the MAGE-C1 gene into cells used for immunization in laboratory models. nih.gov Simplified methods have also been developed that use a patient's own PBMCs pulsed with a peptide antigen to stimulate a CTL response. nih.gov
The CTLs generated through these in vitro induction protocols have been shown to be functional. They can specifically lyse not only target cells pulsed with the MAGE-C1 peptide but, more importantly, also MAGE-C1-expressing tumor cells in an MHC-restricted manner. nih.govnih.gov This demonstrates that these lab-grown CTLs can recognize endogenously processed and presented epitopes, confirming the potential of these MAGE-C1 peptides as targets for cancer immunotherapy. nih.gov
Specific Recognition of Tumor Cells
The specific recognition of tumor cells by the immune system is a critical step in mounting an anti-cancer response. T-lymphocytes, particularly CD4+ and CD8+ T-cells, are key players in this process, identifying tumor-associated antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells. nih.gov
Detailed research has demonstrated that specific epitopes from the MAGE-C1/CT7 protein are naturally processed and presented by tumor cells, leading to their recognition by T-cells. nih.govnih.gov In one comprehensive study on metastatic melanoma patients, researchers identified naturally occurring CD4+ T-cell responses against MAGE-C1/CT7. nih.govpnas.org From these patients, they generated T-cell clones, including one designated CT7/522/6 , which specifically recognizes the peptide sequence at amino acid positions 779-787 of the MAGE-C1 protein. nih.gov
To confirm the specific recognition of tumor cells, this T-cell clone was tested against a melanoma cell line (ESTAB 007) that had been loaded with the MAGE-C1 (779-787) peptide. The clone demonstrated the ability to recognize these peptide-pulsed tumor cells. nih.govresearchgate.net Furthermore, the study confirmed that the T-cell clones could recognize autologous dendritic cells that were pulsed with the full-length recombinant CT7 protein, indicating that the 779-787 epitope is generated through natural antigen processing. nih.govnih.gov
A surprising and significant finding was that these MAGE-C1-specific CD4+ T-cell clones, including the one targeting the 779-787 epitope, were capable of secreting perforin and exerting direct cytotoxic activity, a function more commonly associated with CD8+ cytotoxic T-lymphocytes. nih.govnih.govpnas.org In a chromium release assay, the CT7/522/6 clone was shown to specifically kill melanoma cells that were pulsed with the relevant peptide. nih.govresearchgate.net This demonstrates that recognition of the MAGE-C1 (779-787) epitope can lead to a direct anti-tumor effector function. nih.gov
Table 1: Characteristics of T-Cell Clone Specific for MAGE-C1 (779-787)
| T-Cell Clone ID | Specificity (Epitope) | Patient Source | Target Cell Recognition | Effector Function | Reference |
|---|---|---|---|---|---|
| CT7/522/6 | MAGE-C1 (779-787) | Melanoma Patient (ZH-522) | Recognizes peptide-pulsed melanoma cell line (ESTAB 007) and naturally processed antigen. | Secretes perforin; demonstrates cytotoxicity against target cells. | nih.gov |
Humoral Immune Responses to MAGE-C1/CT7
Humoral immunity, mediated by antibodies produced by B-lymphocytes, is another arm of the adaptive immune response against tumor antigens. youtube.comyoutube.com Spontaneous humoral responses targeting MAGE-C1/CT7 have been detected in patients with various malignancies, indicating the antigen's immunogenicity. nih.govnih.gov In fact, MAGE-C1/CT7 was initially co-discovered through the SEREX (Serological analysis of recombinant cDNA expression libraries) technique, which identifies antigens based on the presence of specific antibodies in the serum of a melanoma patient. nih.govnih.gov
The prevalence of these antibody responses can vary significantly depending on the type of cancer. Studies have reported that up to 93% of multiple myeloma patients whose tumors express CT-7 also have a detectable humoral immune response against the protein. nih.gov222.29.81 In contrast, a study on melanoma patients with CT7-positive tumors found a lower incidence of high-titer CT7-specific serum IgG, at approximately 4% (2 out of 48 patients). nih.gov In epithelial ovarian cancer, spontaneous humoral immunity to a panel of MAGE antigens, including MAGE-C1, was observed in 9% of patients. semanticscholar.org
Detection of Antigen-Specific Antibodies (e.g., IgG)
The detection of antibodies specific to MAGE-C1/CT7 in patient serum is a key method for confirming a humoral immune response. semanticscholar.org Several laboratory techniques are employed for this purpose.
Western Blot: This technique has been used to identify high-titer IgG antibodies against MAGE-C1/CT7. In this method, proteins from a MAGE-C1/CT7-expressing tumor cell lysate are separated by size and then transferred to a membrane, which is subsequently probed with patient serum. The presence of specific IgG antibodies binding to the MAGE-C1/CT7 protein band indicates a positive response. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is another common method used to screen patient sera for humoral responses against cancer-testis antigens. nih.govcornell.edu This assay can quantify the amount of specific antibody present.
SEREX: As mentioned, this technique was instrumental in the initial identification of MAGE-C1/CT7 as an antigen that elicits a humoral response. nih.govnih.govpnas.org
These methods confirm that the immune system can mount a B-cell response leading to the production of specific immunoglobulins, most notably of the IgG class, against the MAGE-C1/CT7 antigen. nih.govmdpi.com
Table 2: Studies on Humoral Response to MAGE-C1/CT7
| Cancer Type | Detection Method | Frequency of Humoral Response | Reference |
|---|---|---|---|
| Multiple Myeloma | Not specified | Up to 93% in patients with CT-7+ tumors | nih.gov222.29.81 |
| Melanoma | Western Blot | ~4% (2/48) of patients with CT7+ tumors | nih.gov |
| Epithelial Ovarian Cancer | Not specified | 16% (42/267) protein expression; 9% humoral immunity to MAGE panel | semanticscholar.org |
| Multiple Myeloma | Autologous cellular immunity assay, ELISA | Cellular response to CT7 in 2/4 patients; Humoral response to other CTAs in 2/24 patients | nih.govcornell.edu |
Correlation with Cellular Immunity (Preclinical Studies)
The relationship between humoral (antibody) and cellular (T-cell) immunity is complex, with both arms of the immune system potentially working in concert to control malignancy. nih.gov While preclinical models are essential for dissecting these interactions, much of the data regarding MAGE-C1/CT7 comes from analyzing patient samples, which provides direct clinical insight.
Interestingly, studies on MAGE-C1/CT7 suggest that cellular and humoral responses are not always detected concurrently in the same patient. In a study of melanoma patients, the three individuals who exhibited a MAGE-C1/CT7-specific CD4+ T-cell response did not have detectable specific IgG antibodies in their serum. nih.gov This suggests that in some cases, a dominant cellular response may occur in the absence of a strong, detectable humoral response, or vice versa.
Conversely, research in multiple myeloma has hinted at a potential link. In one study, the two patients who demonstrated a cellular immune response to MAGE-C1/CT7 were also the same individuals who had humoral responses, albeit to other cancer-testis antigens (MAGE-A1 and SSX1). nih.gov This could imply that some patients have a predisposition to mount broader immune responses to tumor antigens.
General immunological studies, for instance in the context of vaccination, have shown that higher antibody titers can be associated with a greater probability of a positive cellular immune response. nih.govresearchgate.net This indicates a coordinated immune activation is possible. However, for MAGE-C1/CT7, the evidence from patient studies highlights a varied and not always correlated induction of humoral and cellular immunity across different cancer types. nih.govnih.gov
Preclinical Functional Roles of Mage C1 in Cancer Cell Biology
Regulation of Cell Proliferation and Apoptosis (In Vitro Models)
Studies using in vitro cancer cell models have demonstrated that MAGE-C1 is a critical factor in controlling the balance between cell survival and programmed cell death, or apoptosis.
In the context of multiple myeloma, a cancer of plasma cells, MAGE-C1/CT7 has been shown to be essential for the survival of malignant cells. capes.gov.brnih.govnih.gov Research using RNA interference to silence the MAGE-C1/CT7 gene in myeloma cell lines revealed that while it doesn't regulate cell proliferation or adhesion, it plays a crucial role in promoting the survival of these cells. capes.gov.brnih.govnih.gov This pro-survival function extends to clonogenic myeloma precursors, which are the stem-like cells that can drive the growth and relapse of the tumor. capes.gov.brnih.govnih.gov The silencing of MAGE-C1/CT7 leads to the induction of apoptosis in these malignant plasma cells, highlighting its importance in maintaining the viability of the cancer cell population. capes.gov.brnih.govnih.gov
Table 1: Effect of MAGE-C1/CT7 Silencing on Myeloma Cell Functions
| Cellular Process | Effect of MAGE-C1/CT7 Knockdown | Reference |
|---|---|---|
| Cell Proliferation | Not significantly affected | capes.gov.br, nih.gov, nih.gov |
| Cell Adhesion | Not significantly affected | capes.gov.br, nih.gov, nih.gov |
| Apoptosis | Induced/Increased | capes.gov.br, nih.gov, nih.gov |
| Clonogenic Precursor Survival | Essential for survival | capes.gov.br, nih.gov, nih.gov |
MAGE-C1/CT7 exerts its pro-survival effects by interfering with the molecular pathways that trigger apoptosis. The knockdown of MAGE-C1/CT7 in myeloma cells leads to their programmed cell death, indicating that this antigen actively suppresses apoptotic signals. capes.gov.brnih.govnih.gov This anti-apoptotic function is a common feature among MAGE family proteins, which can provide a survival advantage to tumor cells. nih.govaacrjournals.org Specifically, silencing MAGE-C1/CT7 in myeloma cells enhances their sensitivity to apoptosis induced by the proteasome inhibitor bortezomib (B1684674). plos.orgnih.govresearchgate.net When MAGE-C1/CT7 expression is reduced, a significantly higher percentage of cells undergo apoptosis in the presence of bortezomib compared to cells with normal MAGE-C1/CT7 levels. plos.orgnih.govresearchgate.net This suggests that MAGE-C1/CT7 protects myeloma cells from chemotherapy-induced apoptosis, potentially by interacting with key components of the apoptotic signaling cascade. nih.govpatsnap.com
Influence on Cell Cycle Progression (In Vitro Studies)
Table 2: Impact of MAGE-C1/CT7 Silencing on Cell Cycle Phases
| Condition | Cell Cycle Phase Affected | Observed Change | Reference |
|---|---|---|---|
| Baseline (untreated) | G2/M | Decrease in cell percentage | nih.gov |
| Bortezomib Treatment | G2/M | Enhanced reduction in cell percentage | plos.org, nih.gov |
Role in Tumorigenesis and Aggressive Phenotype (Preclinical Models)
The expression of MAGE-C1/CT7 is often associated with more aggressive forms of cancer and a poor prognosis for patients. nih.govnih.govamegroups.org In multiple myeloma, MAGE-C1/CT7 expression has been linked to a more aggressive phenotype and may act as a "gatekeeper" for the expression of other cancer-testis antigens. plos.orgnih.gov Studies on colorectal cancer have also shown that high expression of the MAGE-C1 gene is associated with higher tumor stage and a worse prognosis. nih.gov This correlation suggests that MAGE-C1 may function as a driver of tumorigenesis. nih.gov The broader family of MAGE proteins has been implicated in promoting tumor formation, metastasis, and the acquisition of an invasive potential in various cancer types. nih.govnih.gov
Molecular Interactions of MAGE-C1/CT7
The functions of MAGE-C1/CT7 are mediated through its interactions with other cellular proteins. Identifying these binding partners is key to understanding its role in cancer biology.
A significant finding in the study of MAGE-C1/CT7 is its physical interaction with another prominent cancer-testis antigen, NY-ESO-1. nih.govaacrjournals.org This interaction was first identified using a yeast two-hybrid system, where the MAGE homology domain of MAGE-C1 was used as bait to screen a human testis cDNA library. nih.govaacrjournals.org The binding between MAGE-C1 and NY-ESO-1 was subsequently confirmed in cancer cells through co-immunoprecipitation and immunofluorescence staining. aacrjournals.org These experiments showed that the two proteins co-localize within the cytoplasm of melanoma cells. aacrjournals.org The co-expression of MAGE-C1 and NY-ESO-1 has been observed in various cancer cell lines and primary tumors, including multiple myeloma and non-small cell lung cancer. nih.govaacrjournals.org This direct interaction between two different cancer-testis antigens suggests that they may be part of a larger protein complex and that their coordinated expression could have functional implications for tumorigenesis. aacrjournals.org
Table 3: Summary of MAGE-C1 and NY-ESO-1 Interaction
| Method of Detection | Cellular Location of Interaction | Cancer Types with Co-expression | Reference |
|---|---|---|---|
| Yeast Two-Hybrid System | - | - | aacrjournals.org, nih.gov |
| Co-immunoprecipitation | Cytoplasm | Melanoma, Multiple Myeloma, NSCLC | aacrjournals.org |
| Immunofluorescence Staining | Cytoplasm | Melanoma | aacrjournals.org |
Interaction with Cellular Regulatory Proteins (e.g., TRIM28, p53 pathway)
Current scientific literature does not provide evidence of a direct interaction between the specific peptide Melanoma-associated antigen C1 (779-787) and the cellular regulatory proteins TRIM28 (also known as KAP1) or components of the p53 pathway. Research into the functional roles of MAGE-C1 has predominantly focused on the full-length protein. The interactions described in this section, therefore, pertain to the entire MAGE-C1 protein and the broader MAGE protein family.
The full-length MAGE-C1 protein, along with other Class I MAGE proteins, has been shown to play a significant role in oncogenesis by modulating key cellular regulatory pathways, particularly those involving TRIM28 and the tumor suppressor p53. aacrjournals.orgresearchgate.netelsevierpure.com
Interaction with TRIM28 (KAP1):
Tripartite motif-containing protein 28 (TRIM28), also known as KRAB-associated protein 1 (KAP1), is a universal transcriptional co-repressor that acts as a scaffold for various proteins involved in gene silencing and DNA repair. nih.gov Members of the MAGE-A, MAGE-B, and MAGE-C protein families, including MAGE-C1, have been found to form complexes with KAP1. aacrjournals.orgresearchgate.net This interaction is a critical mechanism through which MAGE proteins exert their oncogenic effects. nih.gov
The binding of MAGE proteins can enhance the E3 ubiquitin ligase activity of KAP1, leading to the ubiquitination and subsequent degradation of target proteins. nih.gov For instance, the MAGE-TRIM28 complex has been shown to target the tumor suppressor Fructose-1,6-biphosphatase (FBP1) for degradation, thereby promoting the Warburg effect and the progression of hepatocellular carcinoma. elsevierpure.com
Modulation of the p53 Pathway:
The p53 tumor suppressor protein is a crucial regulator of the cell cycle, apoptosis, and genomic stability. nih.gov The MAGE protein family, including MAGE-C1, has been identified as a potent inhibitor of p53 function. nih.govnih.gov This suppression of p53 is a key contributor to the survival of cancer cells. nih.govnih.gov
MAGE proteins can suppress p53-dependent apoptosis by augmenting the formation of a complex between KAP1 and p53. aacrjournals.orgresearchgate.net This enhanced interaction leads to the repression of p53's transcriptional activity. aacrjournals.orgresearchgate.net Suppression of Class I MAGE proteins in cancer cell lines has been shown to decrease the formation of the KAP1-p53 complex, leading to an increase in acetylated and immunoreactive p53, and the activation of p53-responsive genes. aacrjournals.orgresearchgate.netelsevierpure.com This indicates that the presence of MAGE proteins is critical for the KAP1-mediated suppression of p53. aacrjournals.orgresearchgate.net The ultimate consequence of this interaction is the protection of myeloma cells from both spontaneous and drug-induced apoptosis. nih.gov
Furthermore, some MAGE-C proteins, like MAGE-C2, have a more complex relationship with p53 regulation. MAGE-C2 can directly bind to MDM2, a primary E3 ligase of p53, and inhibit its activity, which would lead to p53 accumulation. nih.gov However, TRIM28 competes with MDM2 for binding to MAGE-C2. When MAGE-C2 is bound to TRIM28, the inhibition of MDM2 is released, and TRIM28's own E3 ligase activity towards p53 is activated, leading to p53 degradation and promoting cell proliferation. nih.gov This highlights a complex interplay where TRIM28 is a key regulator of MAGE-C2's effect on p53. nih.gov The expression of MAGE-C1 has been correlated with advanced disease stages and poor prognosis in several cancers, including multiple myeloma and colorectal cancer. nih.govashpublications.orgamegroups.org
Interactive Data Table: Interaction of Full-Length MAGE-C1 and Related MAGE Proteins with Cellular Regulators
| Interacting Protein | MAGE Protein(s) | Consequence of Interaction |
| TRIM28/KAP1 | Class I MAGE proteins (including MAGE-C1) | Forms a complex that suppresses p53 function; enhances TRIM28 E3 ligase activity. aacrjournals.orgresearchgate.netnih.gov |
| p53 | Class I MAGE proteins (including MAGE-C1) | Suppression of p53-dependent apoptosis; decreased p53 transcriptional activity. aacrjournals.orgresearchgate.netelsevierpure.com |
| MDM2 | MAGE-C2 | MAGE-C2 can inhibit MDM2-mediated p53 ubiquitination in the absence of TRIM28. nih.gov |
| FBP1 | MAGE-A3, MAGE-C2 (via TRIM28) | Promotes ubiquitination and degradation of FBP1, leading to the Warburg effect. elsevierpure.com |
Gene Expression and Epigenetic Regulation of Mage C1
Transcriptional and Translational Expression Profiles
The expression of MAGE-C1 is tightly controlled, being largely silent in normal somatic tissues while present in a range of malignant tumors. nih.govmdpi.com Analysis at both the mRNA and protein levels reveals differential expression profiles that are critical for understanding its role in oncology.
Studies utilizing reverse transcriptase-polymerase chain reaction (RT-PCR) have confirmed the expression of MAGE-C1 mRNA in various malignancies. In normal tissues, its expression is confined to testicular germ cells. nih.gov However, MAGE-C1 mRNA has been detected in a significant portion of tumors, including melanoma, multiple myeloma, breast cancer, lung cancer, and ovarian cancer. nih.govmdpi.comnih.gov For instance, research has shown that over 85% of symptomatic multiple myeloma patients express MAGE-C1 in bone marrow and peripheral blood. nih.gov In colon cancer, MAGE-C1 mRNA levels were found to be significantly higher in cancer tissues compared to adjacent normal tissues. mdpi.comnih.gov Co-expression with other CT-X antigens, such as NY-ESO-1, has also been observed in cancer cell lines and primary tumors, suggesting a coordinated regulation of these genes. genecards.org Some research indicates that treatment with demethylating agents can significantly increase MAGE-C1 mRNA levels in cancer cell lines, highlighting the role of epigenetic control in its transcription. mdpi.comresearchgate.net
Immunohistochemical (IHC) studies have detailed the expression of the MAGE-C1 protein in tumor cells. amegroups.orgnih.gov The protein is not detected in normal tissues, with the exception of testicular germ cells. nih.gov In cancerous tissues, MAGE-C1 protein expression often mirrors its mRNA profile and is found in various carcinomas.
High incidence of MAGE-C1 protein expression has been noted in:
Melanoma (primary and metastatic) nih.govnih.govnih.gov
Multiple Myeloma nih.gov
Breast Carcinoma nih.govnih.gov
Ovarian Carcinoma nih.gov
Non-small Cell Lung Carcinoma nih.gov
Hepatocellular Carcinoma mdpi.com
Conversely, colorectal and renal cell carcinomas have been reported to exhibit poor or no staining for the MAGE-C1 protein in some studies, although other research on colorectal cancer has shown expression in 28.8% of patients. amegroups.orgnih.govnih.gov The subcellular localization of the MAGE-C1 protein can be in the cytoplasm, the nucleus, or both. researchgate.netamegroups.cn Expression is often heterogeneous within a tumor, meaning not all cancer cells within a single lesion may express the protein. nih.gov
Table 1: MAGE-C1 Protein Expression in Various Cancers
| Cancer Type | Expression Frequency | Subcellular Location | Source(s) |
|---|---|---|---|
| Colorectal Cancer | 28.8% | Cell Membrane, Cytoplasm | amegroups.orgamegroups.cn |
| Melanoma (Primary) | 24% | Not specified | nih.gov |
| Melanoma (Metastases) | 40% | Cytoplasm, Nucleus | researchgate.netnih.gov |
| Hepatocellular Carcinoma | Associated with worse prognosis | Not specified | mdpi.com |
| Multiple Myeloma | >85% of symptomatic patients | Nuclear | nih.govnih.gov |
| Breast Cancer | Associated with high tumor grade | Not specified | nih.govnih.gov |
| Ovarian Cancer | High incidence in certain subsets | Not specified | nih.govnih.gov |
Correlation with Preclinical Tumor Progression Markers
The expression of MAGE-C1 in tumors is not merely a passive marker but has been linked to features of aggressive disease and tumor progression. nih.govamegroups.cn Several studies have correlated MAGE-C1 expression with established preclinical markers of malignancy, such as tumor stage and proliferation indices.
In colorectal cancer, high MAGE-C1 expression was significantly associated with a more advanced tumor T stage (tumor invasion) and M stage (metastasis). amegroups.orgnih.govamegroups.cn Similarly, in melanoma, the expression of MAGE-C1 in primary tumors was found to be a potent and independent predictor of sentinel lymph node metastasis. nih.govnih.gov Studies in hepatocellular carcinoma also linked MAGE-C1 expression to a higher number of tumor nodules and lymph node invasion. mdpi.com
A direct correlation has also been observed with the proliferation marker Ki-67. Ki-67 is a nuclear protein associated with cell proliferation and is widely used to gauge the growth fraction of a tumor. In multiple myeloma, MAGE-C1 expression was observed specifically in the proliferating plasma cells that were also positive for Ki-67 (Ki-67 >20%). nih.gov In melanoma, the predictive power of MAGE-C1 for lymph node metastasis was shown to be independent of the Ki-67 labeling index, suggesting it provides additional prognostic information beyond just proliferation status. nih.gov
Table 2: Correlation of MAGE-C1 Expression with Tumor Progression Markers
| Tumor Type | Progression Marker | Correlation Finding | Source(s) |
|---|---|---|---|
| Colorectal Cancer | T stage (Tumor Invasion) | Positive correlation (P=0.010) | amegroups.orgnih.gov |
| M stage (Metastasis) | Positive correlation (P<0.001) | amegroups.orgnih.gov | |
| Melanoma | Sentinel Lymph Node Metastasis | Positive correlation (P=0.005) | nih.govnih.gov |
| Hepatocellular Carcinoma | Lymph Node Invasion | Positive correlation | mdpi.com |
| Multiple Myeloma | Ki-67 (>20%) | MAGE-C1 expression observed in proliferating (Ki-67+) plasma cells | nih.gov |
Co-expression Patterns with Other MAGE Family Members
The expression of Melanoma-associated antigen-C1 (MAGE-C1) is frequently observed to coincide with the expression of other members of the MAGE family and other cancer-testis antigens (CTAs) across a spectrum of malignancies. This co-expression is not random and suggests either a coordinated regulation of these genes, often located on the X chromosome, or a synergistic role in tumorigenesis. nih.govpnas.orgaacrjournals.org The simultaneous presence of multiple MAGE antigens in a single tumor can enhance its immunogenic profile, making it a more viable target for polyvalent cancer immunotherapies. nih.gov
In multiple myeloma, MAGE-C1 (also known as CT7) and MAGE-C2 (CT10) are frequently co-expressed. nih.gov A study of 46 multiple myeloma patients revealed that MAGE-C1 was expressed in 67% of cases and MAGE-C2 in 59%. nih.gov Crucially, 76% of the patients expressed at least one of these two homologous genes, indicating a significant overlap. nih.gov Further research in myeloma cell lines has demonstrated constitutive co-expression of MAGE-C1 and MAGE-A3 at the protein level. nih.gov Functional studies suggest that both MAGE-C1 and MAGE-A3 play a role in promoting the survival of myeloma cells by protecting them from apoptosis. nih.govcapes.gov.br However, the expression rates can vary between different patient populations; one study on 19 myeloma patients reported a lower expression rate for MAGE-C1 (5.26%) compared to MAGE-A3 (21.05%), NY-ESO-1 (15.79%), and SSX1 (57.89%). elsevier.es
The phenomenon of co-expression is also prominent in various solid tumors. In laryngeal squamous cell carcinoma (SCC), a high incidence of CTA expression has been noted, with 67% of tumors being positive for at least one CTA. ctcusp.org Within this group, a remarkable 81% of cases showed simultaneous expression of two or more CTAs. ctcusp.org While the MAGE-A family was the most prevalent, MAGE-C1 was co-expressed with other antigens like MAGE-A proteins, MAGE-C2, GAGE, and NY-ESO-1 in about 20% of cases. ctcusp.org
In thyroid carcinomas, the co-expression pattern of MAGE-C1 varies by the tumor's aggressiveness. For instance, in medullary carcinoma, MAGE-C1 expression (46.5%) is often seen alongside MAGE-A (42.9%) and GAGE (92.9%). nih.gov In the more aggressive, poorly differentiated and anaplastic carcinomas, the co-expression rates are even higher, with MAGE-C1 being present in 57.1% of cases, MAGE-A in 61.8%, and GAGE in 66.7%. nih.gov
Studies in melanoma, the cancer in which MAGE antigens were first discovered, also show co-expression. The positive expression rate for the MAGE-C1 gene in primary melanoma is 24%, increasing to 40% in metastatic tumors. tmrjournals.com This is often concurrent with MAGE-C2, which is found in 33% of primary and 40% of metastatic melanomas. tmrjournals.com Similarly, co-expression of MAGE-C1 and MAGE-C2 has been reported in breast cancer, where it is associated with advanced disease stages and a poor prognosis. mdpi.comnih.gov The development of cancer vaccines often leverages this co-expression; for example, the BNT116 vaccine for non-small cell lung cancer targets six TAAs, including MAGE-C1, MAGE-A3, and MAGE-A4, based on their frequent co-expression in this cancer type. mdpi.com
Data Table: Co-expression of MAGE-C1 with other MAGE Family Members in Various Cancers
| Cancer Type | MAGE-C1 Expression (%) | Co-expressed MAGE Antigen(s) | Co-expression Frequency (%) | Reference(s) |
| Multiple Myeloma | 67% | MAGE-C2 | 59% (76% expressed at least one) | nih.gov |
| Constitutive | MAGE-A3 | Constitutive in 10 cell lines | nih.gov | |
| 5.26% | MAGE-A3 | 21.05% | elsevier.es | |
| Laryngeal SCC | ~20% | MAGE-A family, MAGE-C2, GAGE, NY-ESO-1 | 81% of CTA-positive cases had ≥2 CTAs | ctcusp.org |
| Medullary Thyroid Carcinoma | 46.5% | MAGE-A | 42.9% | nih.gov |
| 46.5% | GAGE | 92.9% | nih.gov | |
| Anaplastic Thyroid Carcinoma | 57.1% | MAGE-A | 61.8% | nih.gov |
| 57.1% | GAGE | 66.7% | nih.gov | |
| Metastatic Melanoma | 40% | MAGE-C2 | 40% | tmrjournals.com |
| Breast Cancer | Associated with advanced stages | MAGE-C2 | Associated with advanced stages | mdpi.comnih.gov |
Advanced Methodologies for Mage C1 779 787 Research
In Silico Approaches
Computational, or in silico, methods provide the foundational framework for identifying and analyzing potential T-cell epitopes from tumor antigens like MAGE-C1. These approaches use algorithms and molecular modeling to predict how peptides will interact with the immune system, saving significant time and resources in the initial discovery phases.
Epitope prediction algorithms are critical tools for screening protein sequences to identify short peptides likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. dtu.dk These tools take protein sequences as input and break them down into smaller peptides of specified lengths. nih.gov They then calculate a binding score for these peptides against a chosen set of MHC molecules. nih.gov
One of the most prominent algorithms is NetMHCpan . This tool utilizes artificial neural networks (ANNs) trained on vast datasets of quantitative binding affinity (BA) and mass spectrometry-eluted ligand (EL) data. dtu.dk A key feature of NetMHCpan is its "pan-specific" capability; it is trained on a wide array of MHC molecules simultaneously, incorporating sequence data from both the peptide and the MHC protein's contact residues. nih.gov This allows the algorithm to accurately extrapolate and predict peptide binding even for MHC molecules not included in its original training set. dtu.dknih.gov This broad applicability is crucial for identifying potential epitopes across diverse human populations with different HLA types. dtu.dk
These prediction tools generate ranked lists of peptides based on their predicted binding affinity, allowing researchers to prioritize candidates like MAGE-C1 (779-787) for subsequent experimental validation. nih.gov
Table 1: Overview of Epitope Prediction Algorithms
| Algorithm | Methodology | Key Feature | Application in MAGE-C1 Research |
|---|---|---|---|
| NetMHCpan | Artificial Neural Network (ANN) | Pan-specific; predicts binding to any MHC molecule with a known sequence. dtu.dk | Identifies potential T-cell epitopes from the MAGE-C1 protein sequence by predicting their binding affinity to various HLA molecules. |
| OmniMHC | Not explicitly detailed in the provided context. | Not explicitly detailed in the provided context. | Used to predict and prioritize peptide candidates for further immunological testing. |
Once a potential epitope like MAGE-C1 (779-787) is identified, molecular docking and interaction analysis are used to model its physical binding to an MHC molecule at an atomic level. This computational technique predicts the preferred orientation and conformation of the peptide within the MHC's peptide-binding groove. nih.gov
The process involves defining a coordinate frame for both the TCR and the pMHC to model their interaction geometry. elifesciences.org The analysis reveals the specific polar and nonpolar interactions, such as hydrogen bonds, between the amino acid residues of the peptide and the pockets within the MHC groove. nih.gov These interactions stabilize the peptide:MHC complex, which is essential for its presentation on the cell surface and subsequent recognition by a T-cell receptor (TCR). nih.gov Advanced modeling can even predict conformational changes that may occur within the MHC molecule upon peptide or TCR binding. nih.gov This detailed structural insight helps to explain the binding affinity and specificity observed in experimental assays.
Protein-protein interaction (PPI) networks offer a systems-level view of an antigen's function. ubc.ca These networks map the complex web of physical and functional associations between different proteins. nih.gov For MAGE-C1, analyzing its PPI network can reveal its role in broader cellular processes and signaling pathways that contribute to tumorigenesis. nih.govnih.gov
Researchers use databases like STRING and visualization software like Cytoscape to construct and analyze these networks. nih.govuonbi.ac.ke By mapping the interactions of MAGE-C1, scientists can identify protein complexes it may be a part of or pathways it influences. nih.gov For instance, studies on the MAGE-A family have shown that different MAGE proteins can interact with each other, forming complexes that can enhance oncogenic functions, such as co-activating the Androgen Receptor. nih.gov This type of analysis provides valuable context, suggesting that the immunological targeting of MAGE-C1 could disrupt a wider network of cancer-promoting activities.
In Vitro Immunological Assays
Following in silico prediction, in vitro assays are indispensable for experimentally validating the immunogenicity of peptide epitopes like MAGE-C1 (779-787). These laboratory-based techniques confirm that the peptide can be recognized by T-cells and can trigger a cytotoxic immune response.
The primary goal of these techniques is to identify and increase the number of T-cells that are specific for the MAGE-C1 (779-787) epitope. A common method involves stimulating Peripheral Blood Mononuclear Cells (PBMCs) from a donor with the peptide of interest. nih.gov In this process, antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells, are loaded with the synthetic MAGE-C1 (779-787) peptide. nih.govfrontiersin.org
These peptide-pulsed APCs are then co-cultured with T-cells. tscan.com T-cells whose receptors recognize the peptide-MHC complex on the APCs become activated and begin to proliferate, or expand. aging-us.com This expansion is often supported by the addition of cytokines like Interleukin-2 (IL-2), which promotes T-cell growth. nih.govfrontiersin.org After a period of culture, the expanded T-cell population is enriched with cells specific for the MAGE-C1 epitope. nih.gov These specific T-cells can then be isolated and used in further functional assays. nih.gov
Cytotoxicity assays are performed to determine whether the T-cells expanded in response to MAGE-C1 (779-787) are functional, meaning they can recognize and kill tumor cells that present this epitope.
The Chromium Release Assay was a traditional method for measuring cell-mediated cytotoxicity. In this assay, target tumor cells are pre-loaded with radioactive Chromium-51 (⁵¹Cr). When cytotoxic T-lymphocytes (CTLs) recognize and lyse these target cells, the ⁵¹Cr is released into the cell culture supernatant, and its radioactivity can be measured. However, this method has drawbacks, including the use of radioactive materials and potential issues with poor chromium uptake or high spontaneous release by some tumor cells. nih.gov
A more common, non-radioactive alternative is the Lactate Dehydrogenase (LDH) Release Assay . nih.govpromega.com LDH is a stable enzyme found in the cytoplasm of all cells. gbiosciences.comthermofisher.com When a cell's plasma membrane is damaged—as occurs during T-cell-mediated lysis—LDH is released into the surrounding culture medium. promega.comgbiosciences.com The assay uses a coupled enzymatic reaction: the released LDH converts a substrate into a product that, in turn, reduces a tetrazolium salt into a colored formazan (B1609692) product. promega.comgbiosciences.com The amount of color produced is directly proportional to the amount of LDH released, and thus to the number of lysed cells. promega.com This can be quantified by measuring the absorbance of the solution using a standard plate reader. gbiosciences.comsigmaaldrich.com This method is considered reliable, reproducible, and avoids the hazards of radioactivity. nih.govgbiosciences.com
Table 2: Comparison of Cytotoxicity Assays
| Assay | Principle | Measurement | Advantages | Disadvantages |
|---|---|---|---|---|
| Chromium (⁵¹Cr) Release Assay | Measures the release of radioactive ⁵¹Cr from the cytoplasm of pre-loaded, lysed target cells. nih.gov | Radioactivity in culture supernatant. | Established method. | Involves radioactive materials; some cells show high spontaneous release or low uptake. nih.gov |
| LDH Release Assay | Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells. promega.com | Colorimetric or fluorescent signal proportional to LDH activity. gbiosciences.comthermofisher.com | Non-radioactive, reliable, sensitive, suitable for high-throughput screening. nih.govgbiosciences.com | Background LDH from serum in media can interfere; requires controls. sigmaaldrich.com |
Cytokine Secretion Measurement (e.g., ELISPOT, Intracellular Cytokine Staining, ELISA)
The functional capacity of T-cells upon recognizing the MAGE-C1 (779-787) peptide is frequently assessed by measuring their cytokine secretion. These assays are pivotal in quantifying the cellular immune response.
The Enzyme-Linked Immunosorbent Spot (ELISPOT) assay stands out as a highly sensitive method for detecting cytokine-secreting cells at a single-cell level. uni-regensburg.deimmunospot.com It is particularly adept at identifying rare antigen-specific T-cells, such as those responding to tumor antigens. immunospot.com In the context of MAGE-C1 research, IFN-γ ELISPOT assays have been utilized to confirm that T-cells specific to MAGE-C1 epitopes can recognize and respond to MAGE-C1 positive myeloma cells. nih.gov This method provides a quantitative measure of the frequency of responding cells, which is a critical parameter in immune monitoring. immunospot.com
Intracellular Cytokine Staining (ICS) followed by flow cytometry is another cornerstone technique. It allows for the simultaneous characterization of the phenotype of the cytokine-producing cells (e.g., CD4+ or CD8+) and their functional response. nih.govresearchgate.net The process involves stimulating cells, often peripheral blood mononuclear cells (PBMCs), with the antigen of interest in the presence of secretion inhibitors like Brefeldin A. nih.govnih.gov This traps cytokines within the cell, allowing for their detection with fluorescently labeled antibodies after cell fixation and permeabilization. nih.gov While ELISPOT is often considered more sensitive for detecting low-frequency responses, ICS provides invaluable multi-parameter data, linking phenotype to function. uni-regensburg.deresearchgate.net
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique used to quantify the total amount of a specific cytokine secreted into the cell culture supernatant. uni-regensburg.de While it is a robust and widely used method, it generally offers lower sensitivity compared to ELISPOT and ICS because the secreted cytokine is diluted in the culture medium. uni-regensburg.de However, it remains a valuable tool for measuring bulk cytokine production from a cell population, and IFN-γ production has been measured by ELISA in co-culture assays involving MAGE-specific T-cells. nih.gov
Table 1: Comparison of Cytokine Secretion Measurement Techniques
| Technique | Principle | Primary Output | Key Advantage | Reference |
|---|---|---|---|---|
| ELISPOT | Captures cytokines secreted by individual cells onto a membrane, creating a visible "spot" for each active cell. | Frequency of cytokine-secreting cells (enumerates spot-forming units). | Extremely high sensitivity for rare cells. uni-regensburg.deimmunospot.com | uni-regensburg.deimmunospot.comnih.gov |
| Intracellular Cytokine Staining (ICS) | Uses secretion inhibitors to trap cytokines inside the cell, which are then stained and analyzed by flow cytometry. | Percentage of cells in a specific subset (e.g., CD8+) that produce a particular cytokine. | Allows for simultaneous phenotypic and functional analysis of individual cells. nih.govresearchgate.net | nih.govresearchgate.netnih.gov |
| ELISA | Measures the total concentration of a secreted cytokine in a bulk fluid sample (e.g., culture supernatant). | Overall concentration of a cytokine (e.g., pg/mL). | Quantifies total secreted protein, reflecting the population's cumulative response. | uni-regensburg.denih.gov |
Flow Cytometry for T-Cell Phenotyping and Activation
Flow cytometry is an indispensable tool for the detailed analysis of T-cell populations responding to MAGE-C1. This technology allows for the high-throughput, multi-parameter analysis of individual cells in suspension. nih.govnih.gov
In MAGE-C1 research, flow cytometry is used to identify the specific lineage of responding T-cells, most commonly distinguishing between CD4+ helper T-cells and CD8+ cytotoxic T-cells using specific antibodies. biocompare.com Beyond this basic identification, the technique can delineate various T-cell subsets, such as naïve (CD45RA+), memory (CD45RO+), and effector T-cells, providing a deeper understanding of the immune response's nature. biocompare.com
Furthermore, flow cytometry is crucial for assessing T-cell activation. This is achieved by staining for specific cell-surface markers that are upregulated upon T-cell receptor engagement. For instance, studies have used flow cytometry to link the expression of the nuclear MAGE-C1 protein to specific stages of B-cell maturation in multiple myeloma, identifying potential malignant cell phenotypes. nih.govnih.gov In studies screening for MAGE-A3-specific T-cells, flow cytometry was used to quantify the enrichment of these cells following a cultivation protocol. researchgate.net By combining phenotypic markers with indicators of activation or cytokine production (as in ICS), researchers can create a comprehensive profile of the MAGE-C1-specific T-cell response.
Molecular Biology Techniques
Molecular biology techniques are fundamental to studying MAGE-C1 at the gene and protein level, providing insights into its regulation and function.
Gene Expression Analysis (e.g., RT-PCR, qRT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative version, qRT-PCR, are widely used to detect and measure the levels of MAGE-C1 messenger RNA (mRNA). These methods are highly sensitive for determining gene expression patterns in different tissues and cell lines.
Studies have employed RT-PCR and qRT-PCR to demonstrate that MAGE-C1 is significantly overexpressed in various cancer tissues, such as colon cancer, compared to adjacent normal tissues. nih.gov For example, in one study, the expression level of MAGE-C1 in colon cancer tissues was found to be the highest among the MAGE-C family genes studied. nih.gov These techniques have also been used to show that MAGE-C1 expression can be induced in cancer cell lines like HCT116 and Caco-2 by treatment with demethylating agents, indicating epigenetic regulation. researchgate.net The relative quantification of MAGE-C1 mRNA is typically normalized to a housekeeping gene, such as GAPDH, to ensure accuracy. nih.govresearchgate.net
Protein Analysis (e.g., Western Blot, Immunofluorescence)
To confirm that MAGE-C1 mRNA is translated into protein and to determine its localization within the cell, researchers use protein analysis techniques.
Western blotting is used to detect and quantify the MAGE-C1 protein in cell or tissue lysates. This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and then uses a specific primary antibody to identify the MAGE-C1 protein. This method was used to confirm the successful knockdown of MAGE-C1 protein levels after treatment with specific siRNAs in melanoma cell lines. nih.gov
Immunofluorescence and the related technique of immunohistochemistry (IHC) are used to visualize the location of the MAGE-C1 protein within cells and tissues. In IHC studies on colorectal cancer tissues, MAGE-C1 was found to be expressed mainly in the cytoplasm and cell membrane. nih.gov Such analyses not only confirm protein expression but also provide critical spatial context, which can have functional implications.
Preclinical Cell Culture and Animal Models
Preclinical models are essential for studying the complex interactions of the immune system with MAGE-C1-expressing tumors and for the initial evaluation of therapeutic strategies.
A variety of human cancer cell lines that endogenously express MAGE-C1, such as the multiple myeloma cell lines U266 and H929, are used as targets in in vitro assays to test the efficacy of MAGE-C1-specific T-cells. nih.gov Cell lines with low or no expression, like L363, serve as negative controls. nih.gov
Animal models, particularly mouse models, are indispensable for in vivo studies. HLA-A2 transgenic mice, which are engineered to express a common human leukocyte antigen, are used to assess the immunogenicity of MAGE-C1 peptides and vaccines. nih.gov These models allow researchers to study the induction of T-cell responses in a living organism. Furthermore, xenograft models, where human tumor cells are implanted into immunodeficient mice, are used to evaluate the anti-tumor efficacy of MAGE-C1-targeted therapies, such as adoptive T-cell transfer or vaccines, in a preclinical setting. nih.govnih.gov For example, studies have shown that treatment with MAGE-A1-specific TCR-T cells could eradicate MAGE-A1 expressing myeloma cells in an orthotopic xenograft mouse model, providing a strong rationale for targeting MAGE antigens in vivo. nih.gov
Table 2: Examples of Preclinical Models in MAGE-C1 Research
| Model Type | Specific Example | Application | Reference |
|---|---|---|---|
| Cell Culture (Positive) | U266, H929 (Multiple Myeloma) | Used as target cells to test recognition by MAGE-C1-specific T-cells. | nih.gov |
| Cell Culture (Negative) | L363 (Multiple Myeloma) | Used as negative control cells in T-cell recognition assays. | nih.gov |
| Cell Culture (Manipulation) | HCT116, Caco-2 (Colon Cancer) | Used to study the induction of MAGE-C1 expression via demethylating agents. | researchgate.net |
| Animal Model | HLA-A2 Transgenic Mice | Used to test the ability of MAGE-C1 vaccines to induce T-cell responses. | nih.gov |
| Animal Model | Xenograft Mouse Model | Used to test the in vivo anti-tumor efficacy of MAGE-targeted immunotherapies. | nih.govnih.gov |
Preclinical Immunotherapeutic Strategies and Concepts Targeting Mage C1 779 787
Epitope-Based Vaccine Design (Preclinical Development)
Vaccine strategies aim to introduce tumor-associated antigens (TAAs) to the immune system to generate a specific and durable anti-tumor response. mdpi.com For antigens like MAGE-C1, preclinical concepts have revolved around designing constructs that can effectively deliver the 779-787 epitope to antigen-presenting cells (APCs), leading to the activation of T-cells.
The concept of polyepitope or multi-antigen vaccines is to simultaneously target several tumor antigens, which may simplify immunotherapy and reduce the risk of tumor escape through antigen loss. drugtargetreview.com While specific preclinical data on polyepitope constructs containing the MAGE-C1 (779-787) epitope are not extensively detailed, the strategy has been applied to the MAGE family and other TAAs. For instance, the mRNA vaccine CV9202 was designed to target a panel of antigens, including MAGE-C1, MAGE-C2, and NY-ESO-1, among others. thno.orgmdpi.com Similarly, the TriMix-DC-MEL vaccine incorporated mRNA for four melanoma-associated antigens: MAGE-A3, MAGE-C2, tyrosinase, and gp100. mdpi.com These approaches underscore a key preclinical concept: combining multiple epitopes, potentially including MAGE-C1 (779-787), into a single formulation to broaden the anti-tumor immune attack.
DNA vaccination has emerged as a stable, cost-effective, and safe platform for cancer immunotherapy in preclinical models. nih.gov This strategy uses a plasmid DNA vector to encode tumor antigens, which, once administered, can lead to the generation of robust, antigen-specific CD8+ T-cell responses. nih.govnih.gov
Several investigations have utilized MAGE-C1 as a target for cancer therapies, and the DNA vaccine platform is a viable approach for this purpose. nih.gov Preclinical studies on other MAGE family members have provided strong proof-of-concept. A synthetic, optimized DNA vaccine designed to target multiple MAGE-A family members simultaneously has shown significant anti-tumor activity in a preclinical melanoma model. drugtargetreview.comnih.gov This cross-reactive MAGE-A vaccine induced robust CD8+ T-cell responses, slowed tumor growth, and increased median survival in mice. drugtargetreview.comnih.gov These findings support the potential of developing a DNA vaccine that specifically encodes the MAGE-C1 (779-787) epitope or the full-length protein to generate targeted immunity.
Table 1: Preclinical Findings for a Multi-Epitope MAGE-A DNA Vaccine
| Study Focus | Vaccine Design | Preclinical Model | Key Findings | Citation |
| Cross-reactive Immunotherapy | Synthetic consensus DNA vaccine targeting seven MAGE-A family members. | C57Bl/6 mice and a transgenic mouse model of melanoma. | Generated robust IFN-γ and TNF-α CD8+ T-cell responses; slowed tumor growth and doubled median survival. | nih.gov |
| Antitumor Activity | Optimized consensus DNA vaccine targeting MAGE-A isoforms. | Mouse model of melanoma. | Induced a strong CD8+ T-cell-mediated immune response; significantly slowed tumor growth and prolonged survival. | drugtargetreview.com |
Messenger RNA (mRNA) vaccines represent a flexible and potent immunotherapeutic strategy, offering high specificity and the ability to encode a wide array of protein structures. thno.orgnih.gov Unlike DNA vaccines, mRNA does not need to enter the cell nucleus and avoids any risk of insertional mutagenesis. thno.org The principle involves designing mRNA sequences that encode TAAs, which are then translated by the patient's own cells to stimulate a specific immune response. nih.gov
MAGE-C1 has been incorporated into mRNA vaccine candidates evaluated in preclinical and clinical settings. The CV9202 vaccine, for example, is an mRNA-based therapeutic that includes sequences for MAGE-C1 along with other TAAs like NY-ESO-1 and MAGE-C2. thno.orgmdpi.com Preclinical research on other mRNA vaccines for melanoma has demonstrated that this platform can induce significant tumor shrinkage and prolong survival in mouse models. mdpi.com The development of mRNA vaccines, often encapsulated in lipid nanoparticles for stability and efficient delivery, represents a promising conceptual framework for targeting the MAGE-C1 (779-787) epitope. mdpi.comnih.gov
Table 2: Example of a Multi-Antigen mRNA Vaccine Concept Including MAGE-C1
| Vaccine Candidate | Technology | Encoded Antigens | Indication | Citation |
| CV9202 | mRNA | NY-ESO-1, MAGE-C1, MAGE-C2, 5T4, Survivin, MUC1 | Non-small cell lung cancer | thno.orgmdpi.com |
Adoptive T-Cell Transfer Strategies (Preclinical/Conceptual)
Adoptive T-cell transfer (ACT) involves isolating, sometimes modifying, and expanding tumor-specific T-cells ex vivo before re-infusing them into the patient. biomolther.org This approach can provide a powerful and immediate anti-tumor immune response.
A sophisticated form of ACT involves genetically engineering a patient's T-cells to express a T-cell receptor (TCR) that specifically recognizes a tumor antigen. nih.govfrontiersin.org Unlike chimeric antigen receptors (CARs), which are limited to surface antigens, TCRs can recognize processed intracellular protein fragments, like the MAGE-C1 (779-787) epitope, presented on the cell surface by the major histocompatibility complex (MHC). frontiersin.orgnih.gov This makes TCR-T cell therapy particularly suitable for targeting intracellular TAAs such as MAGE antigens. biomolther.orgfrontiersin.org
Preclinical studies and clinical trials have demonstrated the potential of TCR-T cells targeting other MAGE family members, such as MAGE-A3 and MAGE-A10, as well as NY-ESO-1. biomolther.orgfrontiersin.org These trials have shown anti-cancer efficacy in melanoma, synovial sarcoma, and other solid tumors. biomolther.org The development of a TCR that specifically recognizes the MAGE-C1 (779-787) epitope presented by an appropriate HLA allele is a key conceptual step. Stringent preclinical evaluation is critical to confirm that the engineered TCR does not cross-react with other peptides in healthy tissues, a lesson learned from adverse events in trials targeting other MAGE antigens. researchgate.net
A critical component of any ACT strategy is the ability to generate a sufficient number of functional, tumor-specific T-cells ex vivo. nih.gov The process typically involves isolating T-cells from a patient and stimulating them with the target antigen, such as the MAGE-C1 (779-787) peptide, to selectively activate and expand the T-cells that recognize it. nih.gov
Preclinical protocols for expanding antigen-specific T-cells have been well-established. For instance, in studies targeting the PRAME antigen, T-cells were co-cultured with the PRAME peptide mixture and supplemented with cytokines like Interleukin-2 (IL-2), IL-7, and IL-15 to promote massive cell proliferation. nih.gov This process can result in expansion factors exceeding 2,000-fold over approximately 18 days. nih.gov The resulting T-cell population is phenotypically characterized to confirm a high percentage of effector and central memory T-cells, which are crucial for immediate anti-tumor activity and long-term persistence. nih.gov Upon re-exposure to the target antigen, these expanded cells demonstrate high levels of activity, including the secretion of effector cytokines like IFN-γ and TNF-α. nih.gov This established methodology provides a clear preclinical framework for the large-scale expansion and activation of T-cells specific for MAGE-C1 (779-787) for use in adoptive immunotherapy.
Table 3: Representative Preclinical Findings for Ex Vivo T-Cell Expansion
| Target Antigen | Expansion Method | Culture Duration | Key Findings | Citation |
| PRAME | Peptide-primed autologous cells, anti-CD28 antibody, and supplementation with IL-2, IL-7, and IL-15. | 18 days | ~2,500-fold expansion of T-cells; expanded CD4+ T-cells showed significant IFN-γ and TNF-α secretion upon antigen re-exposure. | nih.gov |
Compound and Protein Name Reference
| Name | Type |
| 5T4 | Protein (Tumor-associated antigen) |
| anti-CD28 | Antibody |
| gp100 | Protein (Tumor-associated antigen) |
| IFN-γ | Cytokine (Interferon-gamma) |
| IL-15 | Cytokine (Interleukin-15) |
| IL-2 | Cytokine (Interleukin-2) |
| IL-7 | Cytokine (Interleukin-7) |
| MAGE-A10 | Protein (Cancer-testis antigen) |
| MAGE-A3 | Protein (Cancer-testis antigen) |
| MAGE-C1 | Protein (Cancer-testis antigen) |
| MAGE-C2 | Protein (Cancer-testis antigen) |
| MUC1 | Protein (Tumor-associated antigen) |
| NY-ESO-1 | Protein (Cancer-testis antigen) |
| PRAME | Protein (Tumor-associated antigen) |
| Survivin | Protein (Tumor-associated antigen) |
| TNF-α | Cytokine (Tumor necrosis factor-alpha) |
| Tyrosinase | Protein (Tumor-associated antigen) |
Antigen-Presenting Cell-Based Immunization (Preclinical)
Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are the most potent activators of T-cell-mediated immunity. nih.govplos.org Preclinical strategies leveraging APCs to present the MAGE-C1 (779-787) epitope are foundational to developing effective cancer vaccines.
Dendritic cell-based vaccines represent a promising immunotherapeutic approach. nih.gov The strategy involves loading DCs ex vivo with tumor-associated antigens, such as the MAGE-C1 (779-787) peptide. nih.govnih.govresearchgate.net These "pulsed" DCs, now equipped to present the tumor antigen, are matured and reintroduced into the host to prime naive T cells. nih.govmdpi.com Mature DCs express high levels of Major Histocompatibility Complex (MHC) and costimulatory molecules (like CD80, CD86, and CD40), which are essential for activating antigen-specific CD4+ and CD8+ T cells. nih.govnih.gov Once activated, these T cells can recognize and kill tumor cells that present the same MAGE-C1 peptide on their surface. nih.gov
Preclinical studies with other MAGE family peptides, such as MAGE-A3, have demonstrated the principle that peptide-pulsed DCs can expand tumor-specific cytotoxic T lymphocytes (CTLs) and, in some cases, induce tumor regression. nih.govresearchgate.net The process for MAGE-C1 would conceptually follow the same protocol, which has been modeled in mice to optimize dosing and timing for effective anti-tumor responses. mdpi.com
Table 1: Key Features of Dendritic Cell-Based Immunization Strategy
| Feature | Description | Rationale | Source(s) |
| Antigen Source | Synthetic peptides (e.g., MAGE-C1 779-787) or whole tumor lysate. | Peptides allow for a targeted response; lysates provide a broader range of antigens. | plos.orgnih.gov |
| DC Maturation | Exposure to a cocktail of cytokines and stimulants (e.g., LPS, IFN-gamma). | Induces high expression of MHC and costimulatory molecules (CD80, CD86, CD40) for potent T-cell activation. | plos.orgnih.gov |
| T-Cell Priming | Activated DCs present the antigen to naive T cells in lymphoid organs. | Initiates a "cancer-immunity cycle" where activated T cells traffic to the tumor site. | nih.gov |
| Desired Outcome | Generation of tumor-specific cytotoxic T lymphocytes (CTLs). | CTLs recognize and eliminate tumor cells expressing the target antigen. | nih.gov |
An alternative to peptide pulsing is the genetic modification of APCs to endogenously produce and present the MAGE-C1 antigen. This approach can be accomplished using viral vectors (e.g., adenovirus, lentivirus) or non-viral methods to introduce the gene sequence encoding the MAGE-C1 protein or specific epitopes into the APC's genome. This may lead to more sustained antigen presentation compared to peptide pulsing. While this is a recognized and potent preclinical strategy for enhancing immunotherapy, specific published research detailing the use of genetically modified APCs for the MAGE-C1 (779-787) epitope is not extensively documented in the reviewed literature. However, the principle has been established for other tumor antigens. nih.gov
Synergistic Preclinical Approaches
To enhance the efficacy of MAGE-C1-targeted therapies, researchers are investigating combination strategies in preclinical models. These approaches aim to overcome tumor escape mechanisms and increase the susceptibility of cancer cells to immune-mediated killing.
The ubiquitin-proteasome system is critical for regulating the levels of intracellular proteins, including those involved in cell cycle and apoptosis. plos.org Proteasome inhibitors, such as bortezomib (B1684674), are effective in treating certain cancers like multiple myeloma by disrupting these processes. aging-us.com Intriguingly, in vitro studies have revealed a synergistic relationship between MAGE-C1 expression and sensitivity to proteasome inhibitors. Research has shown that MAGE-C1/CT7 may protect myeloma cells from drug-induced apoptosis. nih.govnih.govplos.org Consequently, inhibiting MAGE-C1 function or expression renders these cells significantly more sensitive to the apoptotic effects of bortezomib. nih.govplos.orgresearchgate.net In bortezomib-treated myeloma cell lines where MAGE-C1/CT7 was silenced, there was a significant increase in apoptosis and a reduction of cells in the G2/M phase of the cell cycle compared to controls. nih.govplos.org
Table 2: In Vitro Effects of MAGE-C1/CT7 Inhibition Combined with Bortezomib
| Cell Line | Method of MAGE-C1 Inhibition | Key Finding | Source(s) |
| SKO-007 (Multiple Myeloma) | shRNA-mediated silencing | 70-80% decrease in MAGE-C1/CT7 protein expression. | nih.govplos.org |
| SKO-007 (Multiple Myeloma) | shRNA-mediated silencing | Increased percentage of apoptotic cells when combined with bortezomib treatment (p<0.001). | nih.govplos.org |
| SKO-007 (Multiple Myeloma) | shRNA-mediated silencing | Significant reduction of cells in the G2/M phase after bortezomib treatment compared to controls (p<0.01). | nih.gov |
Gene therapy techniques, particularly those using RNA interference (RNAi), offer a direct way to target MAGE-C1 expression in cancer cells. Short hairpin RNA (shRNA) can be delivered via lentiviral vectors to achieve stable, long-term silencing of a target gene. nih.gov Preclinical studies have successfully used this approach to downregulate MAGE-C1/CT7 in the SKO-007 multiple myeloma cell line. plos.orgresearchgate.net This silencing led to a 70-80% reduction in MAGE-C1/CT7 mRNA and protein levels. plos.org While this inhibition did not affect cell proliferation directly, it did alter cell cycle regulation. nih.govplos.org This strategy demonstrates that targeting MAGE-C1 at the genetic level is a viable preclinical concept that could make cancer cells more vulnerable to other therapies. plos.orgresearchgate.net This technology has shown clinical proof-of-concept for engineering T-cells, underscoring its therapeutic potential. nih.gov
Predictive Biomarkers for Preclinical Immunotherapeutic Responsiveness
Identifying which tumors are likely to respond to a given therapy is a critical goal in oncology. For immunotherapies targeting MAGE-C1 (779-787), the most direct predictive biomarker is the expression level of the MAGE-C1 antigen itself within the tumor. nih.gov Therapies targeting this antigen are unlikely to be effective if the antigen is not present.
Beyond antigen expression, other factors that influence general immunotherapeutic success are likely relevant and warrant investigation in preclinical models of MAGE-C1-targeted therapy. nih.govnih.gov These potential biomarkers include:
Programmed Death-Ligand 1 (PD-L1) Expression: The expression of immune checkpoint molecules like PD-L1 on tumor cells can inhibit T-cell function. nih.govfrontiersin.org Tumors with high PD-L1 may require combination therapy with checkpoint inhibitors to unlock the full potential of a MAGE-C1 vaccine.
Tumor Mutational Burden (TMB): A higher TMB can lead to the formation of more neoantigens, potentially creating a more immunologically "hot" tumor microenvironment that is more receptive to immunotherapy. frontiersin.org
Tumor-Infiltrating Lymphocytes (TILs): The presence of lymphocytes within the tumor before treatment can be a positive prognostic indicator for response to various immunotherapies. nih.gov
While these markers are established in the broader context of immunotherapy, their specific predictive value for preclinical responsiveness to MAGE-C1 (779-787)-based strategies requires further dedicated investigation. nih.govfrontiersin.org
Q & A
Q. What methodologies are recommended for detecting and quantifying MAGE-C1 (779-787) in melanoma samples?
To detect MAGE-C1 (779-787), researchers often employ:
- ELISA : Commercial kits optimized for melanoma-associated antigens (e.g., human MAGE-C1 ELISA) provide sensitivity in the 0.156–10 ng/mL range, suitable for serum or tissue lysates .
- Western Blot : Use SDS-PAGE (as per Laemmli’s method for protein separation) with antibodies specific to the VSSFFSYTL epitope .
- Mass Spectrometry : Peptide sequencing via tandem MS confirms the identity of the 779-787 fragment, leveraging its unique sequence (VSSFFSYTL) .
- Flow Cytometry : For cell-surface expression studies, antibodies targeting MAGE-C1 (e.g., anti-MAGEC1 clones) can be paired with intracellular staining protocols .
Q. How is the peptide sequence of MAGE-C1 (779-787) structurally validated in experimental settings?
The sequence VSSFFSYTL is derived from proteolytic processing and antigen presentation studies. Key steps include:
- Epitope Mapping : Using overlapping peptide libraries in T-cell activation assays to identify immunogenic regions .
- Edman Degradation/N-Terminal Sequencing : To confirm amino acid order in synthetic peptides .
- Structural Modeling : Computational tools (e.g., Rosetta, AlphaFold) predict secondary structure and MHC-I binding affinity, validated via crystallography or NMR .
Q. What in vitro and in vivo models are suitable for studying MAGE-C1 (779-787) function?
- Cell Lines : Use melanoma cell lines (e.g., SK-MEL-23) endogenously expressing MAGE-C1 or transfected models overexpressing the peptide .
- Xenografts : Human melanoma xenografts in immunodeficient mice allow assessment of tumor growth and immune evasion mechanisms .
- Transgenic Mice : Models expressing human MHC-I alleles (e.g., HLA-A*02:01) to study T-cell responses to the peptide .
Advanced Research Questions
Q. How does MAGE-C1 (779-787) interact with ubiquitin ligase complexes, and what functional implications arise?
MAGE-C1 forms MAGE-RING ligase (MRL) complexes with E3 ubiquitin ligases (e.g., TRIM28), modulating substrate specificity and ubiquitination. Key findings:
- Ubiquitination Targets : MRLs regulate p53, CHK1/2, and other DNA repair proteins, linking MAGE-C1 to genomic stability .
- Experimental Design : Co-immunoprecipitation (Co-IP) with MAGE-C1-specific antibodies identifies binding partners. Ubiquitination assays (e.g., in vitro reconstitution) validate enzymatic activity .
Q. How can contradictions in MAGE-C1’s role as an oncogene versus tumor suppressor be resolved?
Discrepancies arise from context-dependent expression and post-translational modifications:
- Pro-Tumor Roles : In melanoma, MAGE-C1 (779-787) suppresses apoptosis by inhibiting TRAIL signaling and downregulating p53 .
- Anti-Tumor Roles : In gliomas, MAGE-D2 (a related antigen) promotes CHK2 phosphorylation, enhancing DNA repair .
- Resolution Strategies : Use isoform-specific knockdown (siRNA/shRNA) and tissue-specific knockout models to dissect functional heterogeneity .
Q. What challenges exist in designing immunotherapies targeting MAGE-C1 (779-787)?
- Antigen Heterogeneity : MAGE-C1 expression varies across melanoma subtypes; RNA-Seq or NanoString profiling identifies responsive patient cohorts .
- Immune Evasion : Tumors may downregulate HLA-I expression, limiting T-cell recognition. Combinatorial approaches with checkpoint inhibitors (e.g., anti-PD-1) are being tested .
- Toxicity Risks : Off-target reactivity due to shared epitopes with MAGE family members (e.g., MAGE-A4) requires stringent TCR affinity screening .
Q. How do epigenetic modifications regulate MAGE-C1 (779-787) expression, and how can this be leveraged therapeutically?
- DNA Methylation : Hypomethylation of the MAGE-C1 promoter correlates with overexpression. Demethylating agents (e.g., 5-aza-2′-deoxycytidine) reactivate expression in preclinical models .
- Chromatin Remodeling : CRISPR-dCas9 systems targeting histone acetyltransferases (e.g., p300) can modulate antigen presentation .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in MAGE-C1 (779-787) detection across studies?
Q. What statistical approaches are critical for analyzing MAGE-C1’s prognostic value?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
